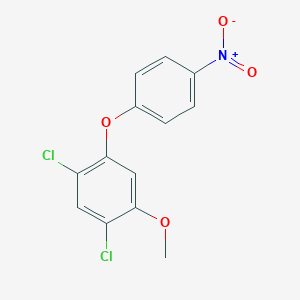

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related organic compounds often involves multi-step chemical reactions, including nitration, methoxylation, and the formation of ether linkages. For instance, the synthesis of 4-methoxyphenol from 4-chloro-1-nitrobenzene involves substitution reactions and reductive processes, indicating similar methodologies could be applied to the compound (Jian, 2000).

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using X-ray crystallography, revealing details about bond lengths, angles, and conformation. For example, the structure of a closely related compound was determined by X-ray diffraction, showcasing the significance of intramolecular interactions in determining the conformation of nitro substituents (Gopal, Chandler, & Robertson, 1980).

Chemical Reactions and Properties

The chemical behavior of organic compounds, including reactivity and interaction with various reagents, provides insight into their properties. The synthesis and properties of photoluminescent materials, for example, involve complex reactions highlighting the potential chemical versatility of such compounds (Loewe & Weder, 2002).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, and solubility, are critical for understanding their behavior in different environments. Crystallographic studies offer valuable data on these properties, as seen in the analysis of compounds with nitro and methoxy groups (Schäfer et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photoluminescence, are influenced by the molecular structure and substituents. The synthesis and characterization of related compounds demonstrate the impact of molecular structure on photoluminescence and other chemical properties (Loewe & Weder, 2002).

Aplicaciones Científicas De Investigación

Synthesis of Organomercury Compounds

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene can be used as a precursor in the synthesis of organomercury compounds. The process involves the mercuration of related nitrobenzene derivatives, leading to the formation of various organomercury compounds through reactions with mercuric trifluoroacetate. These compounds have been studied for their unique NMR spectra and coupling constants, providing insights into their structural characteristics (Deacon, O'Connor, & Stretton, 1986).

Novel Synthetic Routes

The chemical structure of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene offers a platform for developing new synthetic routes for related compounds. For instance, novel synthetic routines have been established for 2-chloro-4-nitrophenol using economically accessible materials, showcasing the potential of using such compounds as starting points for industrial-scale chemical syntheses (Chen Chao-sen, 2009).

Advancements in Polymer Chemistry

The compound's structure is instrumental in the advancement of polymer chemistry, particularly in the synthesis of novel polymeric materials. Its derivatives serve as crucial intermediates in the creation of high-performance polymers, demonstrating the compound's significance in materials science and engineering (Yu Xin-hai, 2010).

Environmental Chemistry Research

Research in environmental chemistry has utilized derivatives of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene to study the behavior and transformation of chemical pollutants. For example, studies on the electrochemical reduction of related chlorophenoxy compounds provide valuable data on their degradation pathways and potential environmental impacts (Peverly et al., 2014).

Herbicide Residue Analysis

The compound and its analogs have been investigated for their use in the analysis of herbicide residues in agricultural products. This research is crucial for ensuring food safety and understanding the environmental fate of herbicides (Yamagishi et al., 1978).

Propiedades

IUPAC Name |

1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4/c1-19-12-7-13(11(15)6-10(12)14)20-9-4-2-8(3-5-9)16(17)18/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFSOMFASDJKKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)

![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)

![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)